An In-depth Technical Guide to 7-Methyl-triazolo[4,3-a]pyridin-6-amine: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 7-Methyl-triazolo[4,3-a]pyridin-6-amine: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine: Properties, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential applications of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of novel heterocyclic compounds. The[1][2][3]triazolo[4,3-a]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules, and an understanding of its derivatives is crucial for the development of new therapeutic agents.
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[4] This scaffold is considered a "privileged" structure, as it can interact with a wide range of biological targets. Derivatives of this core have been reported to exhibit antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[5][6] The isomeric[1][2][3]triazolo[1,5-a]pyridine scaffold is also of high importance, being a key component of the DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648, highlighting the therapeutic relevance of this class of compounds.[7][8]
This guide will focus on the specific derivative, 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. While specific experimental data for this compound is not widely available in the public domain, this guide will provide a detailed theoretical and predictive analysis based on the well-established chemistry of related compounds.
Predicted Physicochemical and Spectroscopic Properties
The physicochemical properties of a compound are critical for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The predicted properties for 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine are summarized in the table below.
| Property | Predicted Value |
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol |
| LogP | 0.85 |
| Topological Polar Surface Area (TPSA) | 71.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 0 |
Spectroscopic Characterization
The structural elucidation of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine would rely on a combination of spectroscopic techniques. Based on data from similar substituted[1][2][3]triazolo[4,3-a]pyridines, the following spectral characteristics are expected.[1][2]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the amine protons. The chemical shifts would be influenced by the electronic effects of the fused triazole ring and the amino and methyl substituents.
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¹³C NMR: The carbon NMR spectrum would display signals for the seven unique carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine and triazole rings would be characteristic of this heterocyclic system.
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IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations within the fused ring system.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or N₂ from the heterocyclic core.
Proposed Synthesis of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold typically involves the cyclization of a 2-hydrazinopyridine derivative.[4] A plausible synthetic route to 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is outlined below. The causality behind this experimental design lies in the established reactivity of substituted pyridines and the reliable formation of the triazole ring from a hydrazine precursor.
Caption: Proposed synthetic workflow for 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Hydrazinyl-6-methyl-3-nitropyridine
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To a solution of 2-chloro-6-methyl-3-nitropyridine in ethanol, add hydrazine hydrate dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-hydrazinyl-6-methyl-3-nitropyridine.
Step 2: Synthesis of N'-(6-methyl-5-nitropyridin-2-yl)formohydrazide
-
Dissolve 2-hydrazinyl-6-methyl-3-nitropyridine in an excess of formic acid.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N'-(6-methyl-5-nitropyridin-2-yl)formohydrazide.
Step 3: Cyclization to 7-Methyl-8-nitro-[1][2][3]triazolo[4,3-a]pyridine
-
To N'-(6-methyl-5-nitropyridin-2-yl)formohydrazide, add phosphorus oxychloride (POCl₃) slowly at 0 °C.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize with a base to precipitate the crude product.
-
Filter, wash with water, and purify by column chromatography to yield 7-methyl-8-nitro-[1][2][3]triazolo[4,3-a]pyridine.
Step 4: Reduction of the Nitro Group
-
Dissolve 7-methyl-8-nitro-[1][2][3]triazolo[4,3-a]pyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation (H₂/Pd-C).
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the residue to obtain the target compound, 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. Note: A potential Dimroth rearrangement could occur under certain conditions, and the final position of the amino group should be confirmed experimentally.
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is dictated by the interplay of the electron-rich pyridine ring, the fused triazole ring, and the nucleophilic amino group.
Caption: Key reactivity sites of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine.
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Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the activating effect of the amino and methyl groups may facilitate reactions at specific positions.
-
Reactions of the Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the synthesis of a wide range of derivatives.
-
N-Alkylation: The nitrogen atoms of the triazole ring can potentially be alkylated, leading to the formation of quaternary salts.
Potential Applications in Drug Discovery
The structural similarity of the aminotriazolopyridine scaffold to endogenous purines suggests that these compounds could act as "bioisosteres" and interact with purine-binding enzymes such as kinases.[9] The presence of the 6-amino and 7-methyl groups on the[1][2][3]triazolo[4,3-a]pyridine core provides specific points for interaction with biological targets.
Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The nitrogen atoms of the triazolopyridine ring and the exocyclic amino group of 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine are well-suited for this type of interaction. The methyl group can provide beneficial hydrophobic interactions within the active site.
Caption: Hypothetical binding mode of the title compound in a kinase active site.
Other Potential Therapeutic Areas
Given the broad range of biological activities reported for this class of compounds, 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine and its derivatives could also be investigated for:
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Antiproliferative Activity: Many nitrogen-containing heterocycles exhibit anticancer properties.[10]
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Antimicrobial and Antiviral Activity: The triazole moiety is present in several antifungal and antiviral drugs.[11]
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Central Nervous System (CNS) Activity: The structural similarity to some CNS-active drugs suggests potential applications in neurology.
Conclusion
7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine represents a promising, yet underexplored, chemical entity. This in-depth technical guide, based on predictive analysis and data from structurally related compounds, provides a solid foundation for its synthesis and further investigation. The versatile[1][2][3]triazolo[4,3-a]pyridine scaffold, combined with the specific substitution pattern of this derivative, makes it an attractive candidate for library synthesis and screening in various drug discovery programs. Future experimental work is necessary to validate the predicted properties and explore the full therapeutic potential of this intriguing molecule.
References
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